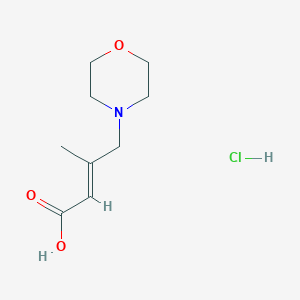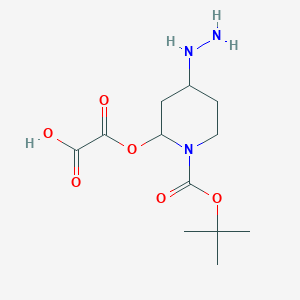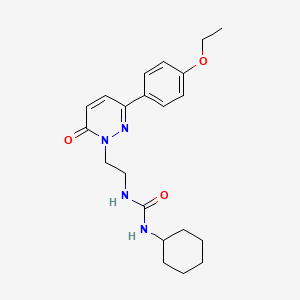![molecular formula C15H19NO B2844063 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one CAS No. 2319801-11-9](/img/structure/B2844063.png)
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as AT-121 and is known for its analgesic and antipruritic effects.
Scientific Research Applications
Catalytic Potential in Organic Synthesis
7-Azabicyclo[2.2.1]heptane derivatives have been investigated for their catalytic potential in organic synthesis. For instance, 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid was prepared in enantiopure form and assessed for its catalytic ability in the direct aldol reaction between acetone and 4-nitrobenzaldehyde. This bicyclic system demonstrated greater selectivity compared to its monocyclic analogue, beta-proline, highlighting the role of the carboxylic acid group's geometry in the reaction's enantioselectivity (Armstrong, Bhonoah, & White, 2009).
Multicomponent Cascade Reactions
The compounds also find applications in multicomponent cascade reactions, leading to the formation of strained azabicycloheptane derivatives, which are significant pharmacophores. A novel cascade reaction produced a 3-azabicyclo[3.2.0]heptane derivative, which was reduced to a stable alcohol, showcasing the high diastereoselectivity and importance of azabicycloheptanes in medicinal chemistry (Kriis et al., 2010).
Synthesis of Amino Acid Analogues
Furthermore, the synthesis of constrained amino acid analogues using azabicycloheptane frameworks has been explored. For example, a glutamic acid analogue was synthesized from L-serine, involving a series of reactions including a tandem Wittig/Michael reaction and iodosulfonamidation, leading to the formation of a unique glutamate analogue. This demonstrates the utility of azabicycloheptane structures in creating novel amino acid derivatives with potential biological applications (Hart & Rapoport, 1999).
Drug Discovery Building Blocks
Azabicycloheptanes serve as advanced building blocks in drug discovery. Intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides yielded 2-azabicyclo[3.2.0]heptanes, which were used in the synthesis of 2,3-ethanoproline, a restricted analogue of proline. This underscores the role of azabicycloheptane derivatives in generating conformationally restricted compounds for drug development (Druzhenko et al., 2018).
properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-2-4-12(5-3-11)10-15(17)16-13-6-7-14(16)9-8-13/h2-5,13-14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRHAJKDOKLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2C3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

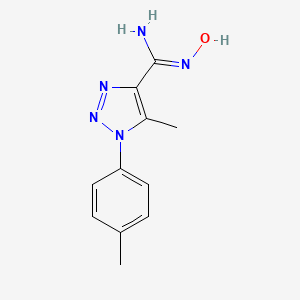
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2843981.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2843982.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide](/img/structure/B2843983.png)
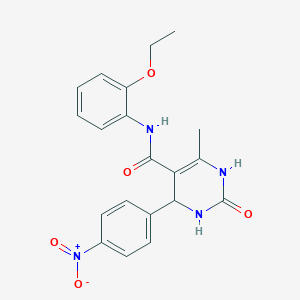
![5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2843986.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2843987.png)
![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2843989.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2843990.png)
![Ethyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2843991.png)
![4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2843995.png)
